molecular formula C12H15NO4 B13184786 [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol

Katalognummer: B13184786
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: RNVKFVYJLBCUDD-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxane ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The final step involves the reduction of the intermediate product to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is utilized in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the oxane ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.

    [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol: Contains a hydroxy group in place of the nitro group.

Uniqueness

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

[(2S,5R)-5-(3-nitrophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15NO4/c14-7-12-5-4-10(8-17-12)9-2-1-3-11(6-9)13(15)16/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1

InChI-Schlüssel

RNVKFVYJLBCUDD-JQWIXIFHSA-N

Isomerische SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)[N+](=O)[O-])CO

Kanonische SMILES

C1CC(OCC1C2=CC(=CC=C2)[N+](=O)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.